molecular formula C6H9N3O B164332 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime CAS No. 134516-26-0

1-Ethyl-1H-pyrazole-4-carbaldehyde oxime

Cat. No.: B164332
CAS No.: 134516-26-0
M. Wt: 139.16 g/mol
InChI Key: TZYXIQGWFWZRGJ-XBXARRHUSA-N
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Description

1-Ethyl-1H-pyrazole-4-carbaldehyde oxime (CAS 134516-26-0) is a pyrazole oxime derivative with the molecular formula C6H9N3O and a molecular weight of 139.16 g/mol. This compound is part of the pyrazole oxime chemical class, which is recognized in scientific literature as a key scaffold in the development of bioactive molecules . Pyrazole oximes are frequently investigated for their pesticidal properties, demonstrating significant acaricidal and insecticidal activities in research settings . The core pyrazole structure is a privileged motif in medicinal and agricultural chemistry, found in compounds with a wide range of pharmacological activities . As a building block, this reagent is valuable for the synthesis and exploration of novel chemical entities in discovery chemistry programs. Researchers are advised to handle this material with appropriate precautions, including the use of protective equipment like gloves and masks, and to avoid skin contact or inhalation . This product is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(NE)-N-[(1-ethylpyrazol-4-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-2-9-5-6(3-7-9)4-8-10/h3-5,10H,2H2,1H3/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYXIQGWFWZRGJ-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime typically involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then converted to the desired product. Common reagents used in this synthesis include sodium hydroxide and ethanol as a solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-1H-pyrazole-4-carbaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The hydroxymethanimine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Recent studies have demonstrated that 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime exhibits significant antimicrobial properties. For example, it was tested against various bacterial strains using the disk diffusion method, showing notable inhibition zones against Staphylococcus aureus and Escherichia coli .

Anticancer Potential : The compound has been evaluated for its cytotoxic effects on human cancer cell lines. In vitro assays indicated that it possesses cytotoxic activity with IC50 values in the micromolar range, suggesting its potential as an anticancer agent .

Coordination Chemistry

This compound serves as a versatile ligand in coordination chemistry. Its ability to form stable complexes with transition metals enhances its utility in catalysis and material science. The ligand's coordination can influence the catalytic activity of metal complexes, making it relevant for asymmetric synthesis processes .

Material Science

The compound is also being explored for applications in developing new materials, particularly those requiring specific electronic or optical properties. Its unique structure allows for modifications that can lead to enhanced performance in sensors or electronic devices.

Antimicrobial Study

Objective : Evaluate antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

Methodology : Disk diffusion method was employed.

Results : Significant inhibition was observed against Staphylococcus aureus and Escherichia coli, indicating potential as an antimicrobial agent.

Cytotoxicity Assay

Objective : Determine cytotoxic effects on human cancer cell lines.

Methodology : MTT assay was utilized to measure cell viability.

Results : The compound exhibited IC50 values in the micromolar range, suggesting effective cytotoxicity against tested cancer cells.

Chiral Catalysis Application

Objective : Evaluate effectiveness as a chiral ligand in asymmetric synthesis.

Methodology : Various metal-catalyzed reactions were conducted using this compound as a ligand.

Results : Enhanced enantioselectivity was observed compared to non-chiral ligands, highlighting its utility in producing chiral pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit key enzymes and disrupt cellular processes in microorganisms. Molecular docking studies have identified potential interaction models with enzymes such as (p)ppGpp synthetases/hydrolases and pyruvate kinases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The table below compares 1-ethyl-1H-pyrazole-4-carbaldehyde oxime with analogous pyrazole oxime derivatives, focusing on substituent effects, physical properties, and structural features:

Compound Name Substituents Molecular Formula Key Properties/Structural Features Biological/Chemical Notes
This compound 1-Ethyl, 4-oxime C₇H₁₁N₃O Density: 1.15 g/cm³; Boiling point: ~267.6°C; pKa ~10.0. Predicted hydrogen bonding via oxime . Potential bioactivity due to oxime group.
5-(2-Chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde oxime 1,3-Dimethyl, 5-(2-Cl-phenoxy), 4-oxime C₁₃H₁₄ClN₃O₂ Dihedral angle: 83.3° between pyrazole and phenyl rings; O–H⋯N hydrogen bonds form crystal chains . Enhanced lipophilicity due to Cl-phenoxy.
1-Methyl-3-CF₃-5-(3-Cl-phenylsulfanyl)-pyrazole-4-carbaldehyde O-(4-Cl-benzoyl)oxime 3-CF₃, 5-(3-Cl-SPh), O-benzoyl oxime C₂₀H₁₄Cl₂F₃N₃O₂S Complex substituents (CF₃, Cl-SPh) increase steric bulk; benzoyl group enhances stability . Designed for agrochemical applications.
1-Phenyl-1H-pyrazole-4-carbaldehyde 1-Phenyl, 4-aldehyde (no oxime) C₁₀H₈N₂O Lacks oxime group; aldehyde may oxidize readily. Crystal studies focus on anti-bacterial activity . Lower stability vs. oxime derivatives.
4-Methylpentan-2-one oxime Ketone-derived oxime (non-pyrazole) C₆H₁₃NO Classified as Acute Tox. 4, Skin Irrit. 2; simpler structure but higher irritation risk . Highlights oxime group toxicity trends.

Key Comparative Insights

Substituent Effects on Reactivity and Properties
  • Electron-Donating vs. In contrast, electron-withdrawing groups like -CF₃ or Cl-phenoxy (e.g., in ) may lower pKa, increasing acidity .
  • Hydrogen Bonding and Crystallinity: The oxime group enables intermolecular O–H⋯N hydrogen bonding, observed in both the target compound and 5-(2-chlorophenoxy) derivative. However, bulky substituents (e.g., benzoyl in ) reduce crystal packing efficiency, whereas smaller groups (ethyl) may favor denser packing .
  • Lipophilicity and Bioactivity: Chlorophenoxy or phenylsulfanyl substituents () enhance lipophilicity, improving membrane permeability in biological systems. The ethyl group offers moderate lipophilicity, balancing solubility and bioavailability .

Biological Activity

1-Ethyl-1H-pyrazole-4-carbaldehyde oxime is a compound that has garnered attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound belongs to the pyrazole class of compounds, characterized by a five-membered ring containing two nitrogen atoms. The oxime functional group contributes to its reactivity and biological activity. The molecular formula is C6H8N2OC_6H_8N_2O with a molecular weight of 140.14 g/mol.

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. Research has shown that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The above data suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Anticancer Properties

The anticancer potential of pyrazole derivatives has been extensively studied. For instance, this compound has demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)% Inhibition at 10 µM
HeLa12.578
HepG215.065
MCF-720.055

The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by changes in key regulatory proteins such as Bcl-2 and Bax .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory pathways. This inhibition contributes to its anti-inflammatory properties.
  • Cell Signaling Interference : Docking studies suggest that the compound may interact with epidermal growth factor receptors (EGFR), influencing pathways involved in cell proliferation and survival .

Case Studies

A notable case study involved the evaluation of various substituted pyrazole derivatives in a carrageenan-induced paw edema model in rats, where this compound exhibited significant anti-inflammatory effects comparable to standard treatments like indomethacin . Histopathological analysis confirmed minimal gastric toxicity, indicating a favorable safety profile for further development.

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